molecular formula C6H7NO<br>C6H4(OH)(NH2)<br>C6H7NO B121084 2-Aminophenol CAS No. 95-55-6

2-Aminophenol

Cat. No. B121084
CAS RN: 95-55-6
M. Wt: 109.13 g/mol
InChI Key: CDAWCLOXVUBKRW-UHFFFAOYSA-N
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Description

2-Aminophenol is a compound that has garnered significant attention due to its diverse applications in various fields such as medicine, agriculture, and materials science. It is a nitrogen-containing heterocycle that is structurally characterized by an amino group attached to a phenol ring. The compound serves as a crucial intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals, and its derivatives exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of 2-aminophenol and its derivatives has been a subject of extensive research. A bio-inspired approach for the synthesis of 1,2-aminophenols through a direct, catalytic aerobic coupling of phenols and amines has been described, which is notable for its regioselectivity and the use of earth-abundant copper catalysts . Additionally, a novel synthesis of 2-aminophenols through Ru-catalyzed C-H mono- and dihydroxylation of anilides has been developed, demonstrating excellent reactivity and functional group tolerance . The synthesis of oligomer and monomer/oligomer-metal complexes of 2-[(pyridine-3-yl-methylene)amino]phenol has also been reported, with potential applications in antimicrobial treatments .

Molecular Structure Analysis

The molecular structure of 2-aminophenol has been studied through crystallography, revealing the presence of intermolecular hydrogen bonding that forms chains and sheets within the crystal lattice. This hydrogen bonding is significant as it influences the physical properties and reactivity of the compound . The comparison of 2-aminophenol with its nitro derivative has also provided insights into the effects of substituents on the molecular structure and interactions .

Chemical Reactions Analysis

2-Aminophenol undergoes various chemical reactions, including ring cleavage when acted upon by enzymes such as 2-aminophenol 1,6-dioxygenase. This enzyme, purified from Pseudomonas pseudoalcaligenes JS45, catalyzes the cleavage of 2-aminophenol to 2-aminomuconic acid semialdehyde, a unique reaction among dioxygenases . The reactivity of 2-aminophenol with iron complexes has also been studied, providing crystallographic evidence of the aromatic ring cleavage product of the 2-aminophenol unit .

Physical and Chemical Properties Analysis

The electrochemical properties of 2-aminothiophenolatobis(2,2'-bipyridine)ruthenium(II), a compound related to 2-aminophenol, have been investigated using various voltammetric techniques. The study revealed a series of one-electron reversible redox waves, which are significant for understanding the redox behavior of such complexes . The physical properties of 2-aminophenol derivatives, such as their thermal stability and solubility, have been characterized, indicating their potential for various applications .

Scientific Research Applications

Biodegradation and Environmental Applications

  • Biodegradation by Burkholderia xenovorans : 2-aminophenol (2-AP) is a nitrogen-containing aromatic pollutant. Burkholderia xenovorans LB400 can degrade 2-AP, utilizing it as a nitrogen source. This process also partially converts 2-AP into picolinic acid, an antibiotic, demonstrating potential environmental cleanup applications (Chirino et al., 2013).

Chemical Synthesis and Material Science

  • Electropolymerization of 2-AP : Electropolymerization of 2-AP has been studied for developing homogeneous and adherent films, potentially useful in materials protection. This process involves anodic oxidation in an alkaline hydroalcoholic medium (Guenbour et al., 2000).

Biochemical Mechanism and Catalysis

  • Insights into Aromatic Ring Cleavage by Aminophenol Dioxygenase : A study conducted quantum mechanical/molecular mechanical calculations to understand the mechanism of aromatic ring cleavage of 2-AP by Aminophenol Dioxygenase. This enzyme plays a crucial role in the biodegradation process (Dong et al., 2016).

Synthesis of Nitrogen-containing Heterocycles

  • Bio-inspired Phenol-Amine Coupling : A bio-inspired approach for synthesizing 1,2-aminophenols and related nitrogen-containing heterocycles, crucial in various fields like medicine and materials science, has been developed. This process involves catalytic aerobic coupling of phenols and amines (Esguerra et al., 2017).

Environmental Monitoring and Analysis

  • Spectrophotometric Assay for 2-AP Detection : An efficient spectrophotometric assay for detecting 2-AP in biological samples has been developed. This assay is applicable for detecting 2-AP substituted with halogens and is suitable for micromolar range detection (Cnubben et al., 1994).

Safety And Hazards

2-Aminophenol may be hazardous to the environment, particularly to aquatic organisms . It is harmful if swallowed or inhaled, and it may cause skin irritation and genetic defects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

While 2-Aminophenol is currently used in the synthesis of dyes and pharmaceuticals, future research could explore its potential in other applications . For example, research has been conducted on the chemoselective acetylation of 2-aminophenol using immobilized lipase , and on the synthesis of Schiff base transition metal complexes derived from 2-aminophenol .

properties

IUPAC Name

2-aminophenol
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InChI

InChI=1S/C6H7NO/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2
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InChI Key

CDAWCLOXVUBKRW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)N)O
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Molecular Formula

C6H7NO, Array
Record name O-AMINOPHENOL
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Related CAS

25668-01-3, 51-19-4 (hydrochloride)
Record name Poly(o-aminophenol)
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DSSTOX Substance ID

DTXSID8024498
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Molecular Weight

109.13 g/mol
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Physical Description

O-aminophenol appears as off-white crystals or beige powder. (NTP, 1992), Crystals, rapidly becoming brown; [HSDB], COLOURLESS-TO-WHITE CRYSTALS. TURNS DARK ON EXPOSURE TO AIR OR LIGHT.
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Boiling Point

Sublimes at 307 °F at 11 mmHg (NTP, 1992), Sublimes at 153 °C
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Flash Point

168 °C (334 °F) - closed cup, >175 °C c.c.
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 50 mL cold water, 23 mL alcohol, Slightly soluble in toluene, chloroform, and cold water; soluble in ethanol, and hot water, very soluble in acetonitrile, ethyl acetate, acetone, dimethyl sulfoxide, Soluble in ethyl ether; very soluble in ethanol; slightly soluble in benzene, trifluoroacetic acid, In water, 2.0X10+3 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 1.7
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Density

1.328 (NTP, 1992) - Denser than water; will sink, 1.328 g/cu cm at 25 °C, 1.3 g/cm³
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Vapor Density

Relative vapor density (air = 1): 3.77
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Vapor Pressure

0.0005 [mmHg], negligible
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Product Name

2-Aminophenol

Color/Form

Crystals, rapidly becoming brown, White orthorhombic bipyramidal needles from benzene or water, White crystals; turn brown with age, COLORLESS RHOMBIC NEEDLES OR PLATES

CAS RN

95-55-6
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Record name Phenol, 2-amino-
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Melting Point

342 to 343 °F (NTP, 1992), 170-174 °C, MP: 172-173 °C; sublimes on further heating
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Synthesis routes and methods

Procedure details

Recently, we found that 2-aminomuconate is one of the intermediates in the pathway for the biodegradation of nitrobenzene by the bacterium Pseudomonas pseudoalcaligenes JS45. 2-Aminomuconate is produced from 2-aminophenol by the action of 2-aminophenol 1,6-dioxygenase and 2-aminomuconic semialdehyde dehydrogenase. We have prepared 2-aminomuconate with these two enzymes either in crude extracts or in the fractions from a DEAE-Sepharose column, and separated it by anion exchange chromatography for use in investigating the properties of 2-aminomuconate deaminase from P. pseudoalcaligenes JS45. However, attempts to prepare the material in large quantities for general use failed because the partially purified dioxygenase was unstable even during storage at −70° C. In crude extracts the dioxygenase was relatively stable, but the presence of 2-aminomuconate deaminase precluded accumulation of 2-aminomuconate.
Quantity
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,100
Citations
A Guenbour, A Kacemi, A Benbachir, L Aries - Progress in Organic Coatings, 2000 - Elsevier
… The aim of this work was the electropolymerization of 2-aminophenol in more alkaline media (pH=12) to obtain insulating polymers. The field application of protection against corrosion …
Number of citations: 81 www.sciencedirect.com
J Kaizer, R Csonka, G Speier - Journal of Molecular Catalysis A: Chemical, 2002 - Elsevier
The oxidation reaction of 2-aminophenol (OAP) to 2-aminophenoxazin-3-one (APX) initiated by 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) has been investigated in methanol at …
Number of citations: 87 www.sciencedirect.com
M Hassanein, M Abdo, S Gerges… - Journal of Molecular …, 2008 - Elsevier
… The oxidation reaction of 2-aminophenol with dioxygen to 2-… to enhance the rate of oxidation of 2-aminophenol to 2-amino-… kinetics in both 2-aminophenol concentration and dioxygen …
Number of citations: 65 www.sciencedirect.com
SM Abdallah, GG Mohamed, MA Zayed… - … Acta Part A: Molecular …, 2009 - Elsevier
New Schiff base (H 2 L) ligand is prepared via condensation of o-phthaldehyde and 2-aminophenol. The metal complexes of Cr(III), Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II) and Zn(II) …
Number of citations: 198 www.sciencedirect.com
S Takenaka, S Murakami, R Shinke… - Journal of Biological …, 1997 - ASBMB
… AP-3 was used throughout this study as a producer of 2-aminophenol 1,6-dioxygenase and a donor of its gene. Escherichia coli JM109 and E. coli P2392 were used as hosts for the …
Number of citations: 96 www.jbc.org
R Bera, G Dhananjaya, SN Singh, B Ramu, SU Kiran… - Tetrahedron, 2008 - Elsevier
The reaction of β-chloroacrolein with 1equiv of 2-aminophenol in DMF proceeds smoothly to afford 11-hydroxy derivative of chromenoquinoline in good yield. This single pot method …
Number of citations: 33 www.sciencedirect.com
L Liu, X Zuo, J He, Y Zhou, J Xiong, C Ma… - Journal of Membrane …, 2021 - Elsevier
The preparation of high-performance nanofiltration membranes with high permeability and selectivity is a great challenge. Herein, we proposed 2-Aminophenol-4-sulfonic acid (APS) …
Number of citations: 12 www.sciencedirect.com
JD Korp, I Bernal, L Aven, JL Mills - Journal of Crystal and Molecular …, 1981 - Springer
… The complete hydrogen bonding scheme in 2-aminophenol can be seen clearly in Fig. 2 (a … type which is indeed what we find in 2-aminophenol. And a recent, exhaustive study of …
Number of citations: 19 link.springer.com
VK Gupta, D Mohan, Suhas… - Industrial & engineering …, 2006 - ACS Publications
… for the removal of 2-aminophenol from aqueous solutions … The adsorption of 2-aminophenol is an endothermic process. … an aim to recover 2-aminophenol and demonstrate chemical …
Number of citations: 39 pubs.acs.org
U Lendenmann, JC Spain - Journal of bacteriology, 1996 - Am Soc Microbiol
… The capability to convert hydroxylaminobenzene to 2-aminophenol and to open the ring of 2-aminophenol with the ring fission enzyme described in this paper enables P. pseudoal…
Number of citations: 107 journals.asm.org

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